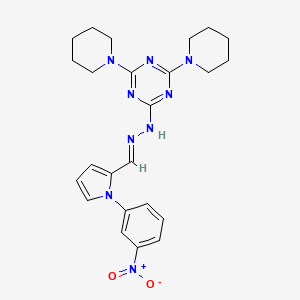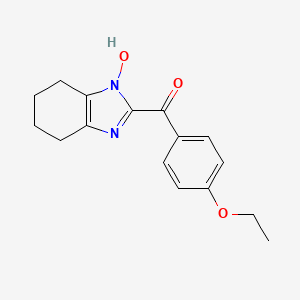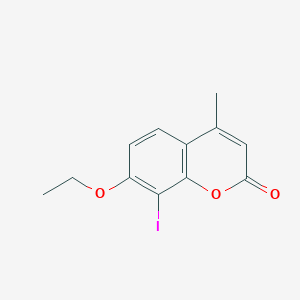![molecular formula C10H11N3O B5717055 4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
4-[(2-aminophenyl)imino]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-aminophenyl)imino]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic compound that has a pyrrolidinone ring and an imine group attached to a phenyl ring. This compound is also known as APIP and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-aminophenyl)imino]-2-pyrrolidinone have been studied extensively. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also scavenge reactive oxygen species and protect against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is its versatility in various lab experiments. It can be used in cell culture experiments, animal studies, and even clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several future directions for the study of 4-[(2-aminophenyl)imino]-2-pyrrolidinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 4-[(2-aminophenyl)imino]-2-pyrrolidinone is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been synthesized through various methods and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Further studies are needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-[(2-aminophenyl)imino]-2-pyrrolidinone has been reported through various methods. One of the most common methods involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the final product. Other methods involve the use of different starting materials and catalysts, but the overall reaction mechanism remains the same.
Applications De Recherche Scientifique
4-[(2-aminophenyl)imino]-2-pyrrolidinone has been studied extensively for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Additionally, it has been reported to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
4-(2-aminophenyl)iminopyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-2-4-9(8)13-7-5-10(14)12-6-7/h1-4H,5-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWTEMSJNKACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N)CNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)iminopyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

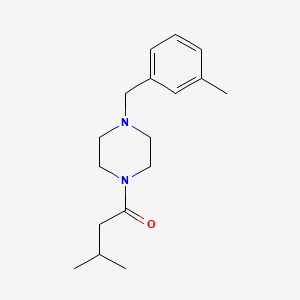
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
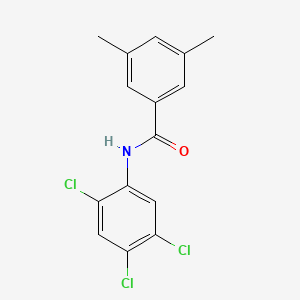
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
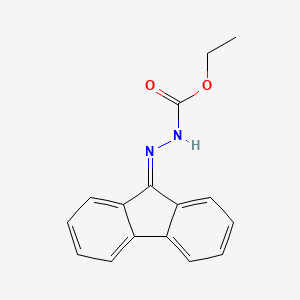
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
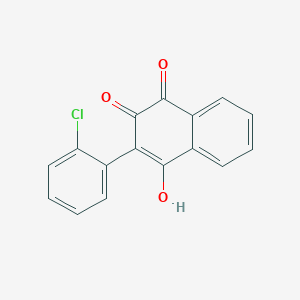
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
